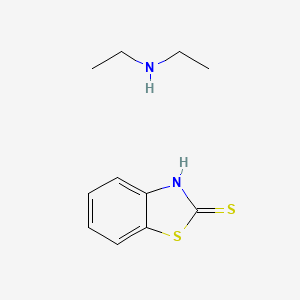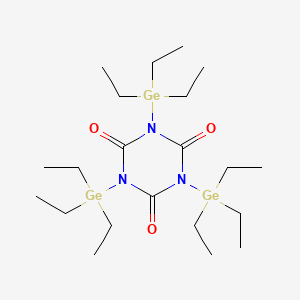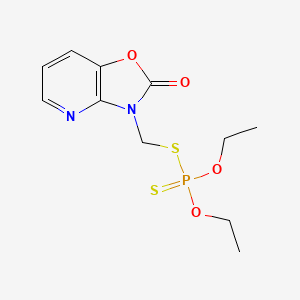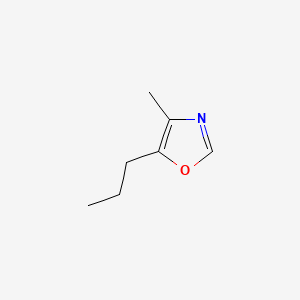
Oxazole, 4-methyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4-methyl-5-propyl-, is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including 4-methyl-5-propyl-oxazole, can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods: Industrial production of oxazole derivatives often involves the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have gained popularity due to their high stability and ease of separation from the reaction mixture using an external magnet . These catalysts facilitate the synthesis of various oxazole derivatives under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Oxazole, 4-methyl-5-propyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound can be deprotonated at the C2 position, leading to the formation of lithio salts that exist in equilibrium with ring-opened enolate-isonitrile .
Common Reagents and Conditions: Common reagents used in the reactions of oxazole derivatives include manganese dioxide for oxidation, sodium hydride for deprotonation, and dimethylformamide for formylation . These reactions typically occur under mild conditions, making them suitable for various synthetic applications .
Major Products Formed: The major products formed from the reactions of oxazole derivatives depend on the specific reagents and conditions used. For example, oxidation of oxazolines can yield oxazoles, while deprotonation can lead to the formation of lithio salts .
Scientific Research Applications
Oxazole, 4-methyl-5-propyl-, has a wide range of scientific research applications. In chemistry, it serves as an intermediate for the synthesis of new chemical entities . In biology and medicine, oxazole derivatives are known for their antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These compounds are also used in the development of pharmaceuticals, such as aleglitazar (an antidiabetic agent), ditazole (a platelet aggregation inhibitor), and mubritinib (a tyrosine kinase inhibitor) .
Mechanism of Action
The mechanism of action of oxazole, 4-methyl-5-propyl-, involves its interaction with specific molecular targets and pathways. For instance, some oxazole derivatives inhibit enzymes like DPP-IV, which plays a role in glucose metabolism . The compound’s biological activities are attributed to its ability to interact with various proteins and enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to oxazole, 4-methyl-5-propyl-, include other oxazole derivatives such as 2-methoxy-5-chlorobenzo[d]oxazole, 2-ethoxybenzo[d]oxazole, and 2-ethoxy-5-chlorobenzo[d]oxazole . These compounds share the oxazole core structure but differ in their substituents, leading to variations in their biological activities.
Uniqueness: Oxazole, 4-methyl-5-propyl-, is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and propyl groups at positions 4 and 5, respectively, influences the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
27744-95-2 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4-methyl-5-propyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-4-7-6(2)8-5-9-7/h5H,3-4H2,1-2H3 |
InChI Key |
OEDUIZIHFYJRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
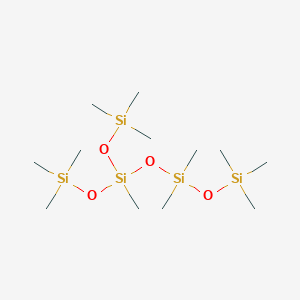
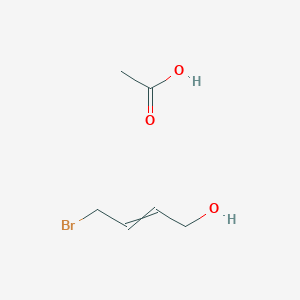
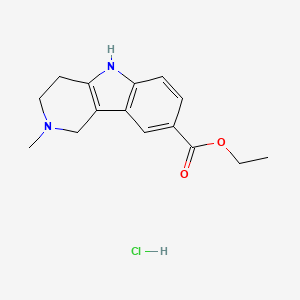
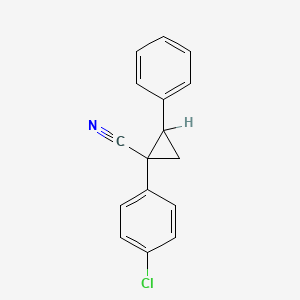
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
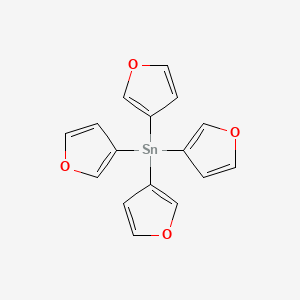

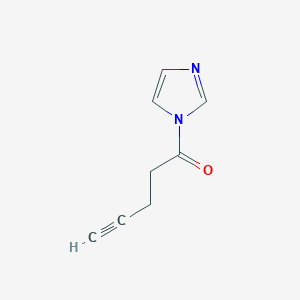
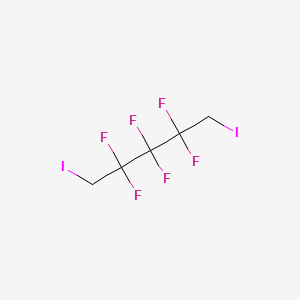
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
